2-(3-(2-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid
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Overview
Description
2-(3-(2-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid is an organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of an imidazolidinone ring attached to a methoxyphenyl group and an acetic acid moiety
Scientific Research Applications
2-(3-(2-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
It is known that methoxy-substituted cyclic compounds could potentially inhibit estrogen receptor (er) negative breast cancer growth in vitro .
Mode of Action
It is postulated that the compound interacts with its targets, possibly estrogen receptors, leading to changes that inhibit the growth of ER-negative breast cancer cells .
Biochemical Pathways
Given its potential role in inhibiting er-negative breast cancer growth, it may be involved in pathways related to cell proliferation and apoptosis .
Result of Action
It is postulated that the compound could inhibit the growth of er-negative breast cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid typically involves the reaction of 2-methoxybenzaldehyde with glycine in the presence of a suitable catalyst to form the imidazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents such as bromine or chlorine can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(3-(2-Hydroxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid.
Reduction: Formation of 2-(3-(2-Methoxyphenyl)-2-hydroxyimidazolidin-1-yl)acetic acid.
Substitution: Formation of 2-(3-(2-Halophenyl)-2-oxoimidazolidin-1-yl)acetic acid.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(2-Hydroxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid
- 2-(3-(2-Halophenyl)-2-oxoimidazolidin-1-yl)acetic acid
- 2-(3-(2-Methoxyphenyl)-2-hydroxyimidazolidin-1-yl)acetic acid
Uniqueness
2-(3-(2-Methoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-10-5-3-2-4-9(10)14-7-6-13(12(14)17)8-11(15)16/h2-5H,6-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAABRGBASHJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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